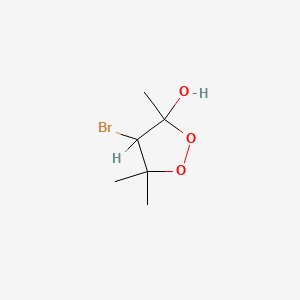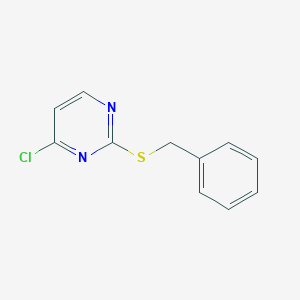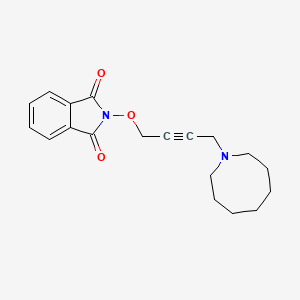
1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen as a heteroatom. This particular compound is characterized by its unique structure, which includes a hexahydro-1(2H)-azocinyl group and a butynyl group attached via an oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- typically involves multiple steps. One common method starts with the preparation of the isoindole core, which can be synthesized from 1,2-bis(bromomethyl)benzene through a series of reactions including cyclization and dehydrogenation . The hexahydro-1(2H)-azocinyl group is then introduced via nucleophilic substitution reactions, and the butynyl group is attached using alkyne coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .
化学反应分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2H-Isoindole: A simpler isoindole compound with similar structural features.
3-Oxo-hexahydro-1H-isoindole-4-carboxylic acid: Another isoindole derivative with distinct functional groups.
Methyl ®-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate: A related compound used in similar synthetic applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-((4-(hexahydro-1(2H)-azocinyl)-2-butynyl)oxy)- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
74484-70-1 |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
2-[4-(azocan-1-yl)but-2-ynoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O3/c22-18-16-10-4-5-11-17(16)19(23)21(18)24-15-9-8-14-20-12-6-2-1-3-7-13-20/h4-5,10-11H,1-3,6-7,12-15H2 |
InChI 键 |
YUWAPUDCCDLAIU-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CCC1)CC#CCON2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
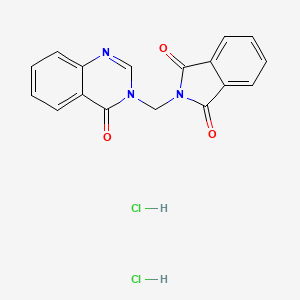


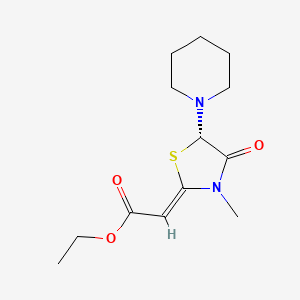
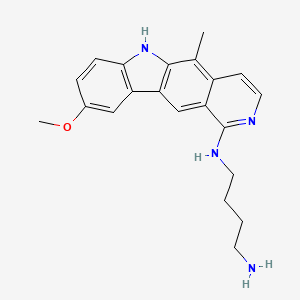
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)


![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
